molecular formula C14H11NOS B8396822 1-(2-Thienylmethyl)indole-4-carbaldehyde

1-(2-Thienylmethyl)indole-4-carbaldehyde

Cat. No.: B8396822
M. Wt: 241.31 g/mol
InChI Key: XUOAKCWCRZWLSI-UHFFFAOYSA-N
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Description

1-(2-Thienylmethyl)indole-4-carbaldehyde is a heterocyclic organic compound featuring an indole core substituted with a formyl group at the 4-position and a 2-thienylmethyl group at the 1-position. The indole scaffold is known for its pharmacological relevance, and the addition of a thienylmethyl group introduces unique electronic and steric properties that may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)indole-4-carbaldehyde

InChI

InChI=1S/C14H11NOS/c16-10-11-3-1-5-14-13(11)6-7-15(14)9-12-4-2-8-17-12/h1-8,10H,9H2

InChI Key

XUOAKCWCRZWLSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC3=CC=CS3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 1-Methyl-1H-indole-4-carbaldehyde exhibits higher lipophilicity (logP ~2.5, inferred from similar compounds) than the thienylmethyl derivative, which may have intermediate logP due to sulfur’s moderate polarity.

Physicochemical and Pharmacokinetic Properties

Property 1H-Indole-4-carbaldehyde 1-Methyl-1H-indole-4-carbaldehyde This compound (Inferred)
Molecular Weight 145.16 g/mol 159.18 g/mol 241.31 g/mol
logP (Calculated) 1.67 (ESOL method) ~2.5 ~2.8 (thiophene contribution)
Hydrogen Bond Acceptors 2 2 3 (including thiophene’s S)
Topological Polar Surface Area (TPSA) 32.7 Ų 32.7 Ų ~45 Ų
Solubility (ESOL) -2.04 LogS (moderately soluble) Lower than parent compound Likely lower due to bulkier substituent

Notes:

  • Sulfur’s electron-rich nature in the thiophene ring may enhance interactions with metal ions or aromatic residues in biological targets.

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